Aluminum zirconium pentachlorohydrex Gly

Descripción general

Descripción

El octaclorohidrex de aluminio y zirconio con glicina es un compuesto complejo que consiste en octaclorohidrato de aluminio y zirconio y glicina. Se utiliza principalmente como ingrediente activo en antitranspirantes para reducir la sudoración formando tapones dentro de los conductos sudoríparos . Este compuesto es conocido por su capacidad para difundirse en los poros del sudor y evitar que la transpiración salga de los poros .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El octaclorohidrex de aluminio y zirconio con glicina se sintetiza haciendo reaccionar el octaclorohidrato de aluminio y zirconio con glicina. La reacción implica el desplazamiento de algunas moléculas de agua por glicina, glicinato de calcio, glicinato de magnesio, glicinato de potasio, glicinato de sodio o glicinato de zinc . Las razones atómicas de aluminio a zirconio oscilan entre 6,0:1 y 10,0:1, y las razones atómicas (aluminio más zirconio) a cloro oscilan entre 1,5:1 y 0,9:1 .

Métodos de producción industrial: En entornos industriales, el compuesto se produce disolviendo octaclorohidrato de aluminio y zirconio en disolventes como agua, propilenglicol o dipropilenglicol . La solución se hace luego reaccionar con glicina o sus derivados en condiciones controladas para lograr la composición y concentración deseadas .

Análisis De Reacciones Químicas

Tipos de reacciones: El octaclorohidrex de aluminio y zirconio con glicina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, aunque los detalles específicos son limitados.

Reducción: Las reacciones de reducción no se asocian comúnmente con este compuesto.

Sustitución: La reacción principal implica la sustitución de moléculas de agua por glicina o sus derivados.

Reactivos y condiciones comunes:

Condiciones: Las reacciones suelen ocurrir en disolventes acuosos o basados en glicol a temperaturas y niveles de pH controlados.

Principales productos: El principal producto formado a partir de estas reacciones es el octaclorohidrex de aluminio y zirconio con glicina con composiciones variables dependiendo del derivado específico de glicina utilizado .

Aplicaciones Científicas De Investigación

Chemical Composition and Mechanism of Action

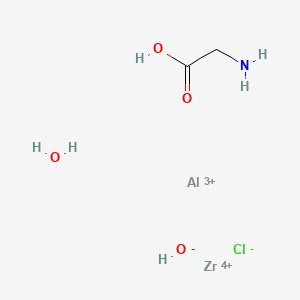

Aluminum zirconium pentachlorohydrex gly consists of aluminum and zirconium ions coordinated with glycine. This structure allows the compound to form gels upon contact with sweat, effectively occluding sweat glands and reducing perspiration. The mechanism involves hydrolysis of aluminum ions, leading to the formation of a viscous gel that acts as a barrier to sweat release .

Key Properties:

- Coordination Complex : Combines aluminum zirconium chlorohydrate with glycine.

- Gelling Ability : Forms viscous gels that occlude sweat glands.

- Safety Profile : Approved by the FDA for use in over-the-counter antiperspirants, with comprehensive safety assessments indicating low risks for cancer, allergies, and reproductive toxicity .

Applications in Personal Care Products

- Antiperspirants : The primary application of this compound is in antiperspirants. It effectively reduces sweating by blocking sweat glands.

- Deodorants : In addition to its antiperspirant properties, it also functions as a deodorant by masking body odor.

- Cosmetics : Used in various cosmetic formulations due to its skin-tightening effects and ability to enhance product stability.

Regulatory Status

The compound is regulated under various jurisdictions:

- United States : Approved by the FDA for use in over-the-counter antiperspirants.

- European Union : Restricted to antiperspirant products under the Cosmetics Directive.

- Canada : Subject to regulations concerning the use of zirconium compounds in cosmetics .

Study 1: Mechanism of Action

A study published in 2022 explored the hydrolysis chemistry of aluminum salts, including this compound. It was found that this compound exhibits superior efficacy compared to traditional aluminum chloride salts due to its unique gel-forming properties at physiological pH levels .

Study 2: Comparative Efficacy

Research comparing various aluminum-based antiperspirants indicated that this compound provides a more effective occlusive barrier against sweat compared to other formulations. This was attributed to its ability to form stable gels that persist longer on the skin surface .

Data Table: Comparison of Aluminum-Based Antiperspirants

| Compound Name | Active Ingredient Type | Efficacy (Sweat Reduction) | Gel Formation | Regulatory Approval |

|---|---|---|---|---|

| This compound | Coordination Complex | High | Yes | FDA, EU, Canada |

| Aluminum Chloride | Simple Salt | Moderate | No | FDA |

| Aluminum Zirconium Tetrachlorohydrex Gly | Coordination Complex | High | Yes | FDA |

Mecanismo De Acción

El mecanismo de acción del octaclorohidrex de aluminio y zirconio con glicina implica la formación de tapones insolubles dentro de los conductos sudoríparos. Estos tapones impiden temporalmente que el sudor llegue a la superficie de la piel . Las sales de aluminio y zirconio en el compuesto se hidrolizan para formar una sustancia gelatinosa que ocluye los conductos sudoríparos . Este proceso reduce la transpiración y ayuda a controlar el olor corporal .

Comparación Con Compuestos Similares

Compuestos similares:

Tetraclorohidrex de aluminio y zirconio con glicina: Similar en estructura y función, utilizado en antitranspirantes.

Triclorohidrex de aluminio y zirconio con glicina: Otra variante con aplicaciones similares.

Singularidad: El octaclorohidrex de aluminio y zirconio con glicina es único debido a su composición específica y la presencia de glicina, lo que mejora su capacidad para formar tapones efectivos dentro de los conductos sudoríparos . Su mayor proporción de aluminio a zirconio y sus proporciones específicas de cloro también contribuyen a sus propiedades distintivas .

Actividad Biológica

Aluminum zirconium pentachlorohydrex gly, commonly referred to as AZP, is a coordination complex utilized primarily in antiperspirants. This compound is known for its efficacy in reducing perspiration through various biological mechanisms. This article delves into the biological activity of AZP, supported by research findings, case studies, and data tables.

AZP is a coordination complex formed from aluminum zirconium pentachlorohydrate and glycine. Its structure allows it to absorb moisture effectively, making it suitable for use in antiperspirants. The primary mechanism by which AZP functions involves the formation of a gel-like mass that occludes sweat glands, thereby preventing sweat from reaching the skin's surface .

Key Mechanisms:

- Occlusion of Sweat Glands : AZP forms a viscous gel upon contact with sweat, which creates a physical barrier at the sweat ducts.

- Hydrolysis and Gel Formation : The hydrolysis of aluminum salts leads to the formation of small metal oxides and hydroxides that contribute to gel stability .

- Interaction with Sweat Components : Studies indicate that components in artificial sweat have minimal influence on the hydrolysis process but can modify local interactions .

Biological Activity and Efficacy

The biological activity of AZP has been extensively studied, particularly concerning its effectiveness as an antiperspirant. Research indicates that AZP significantly reduces sweat production compared to other aluminum-based compounds.

Comparative Efficacy

| Compound Type | Efficacy (%) | Viscosity (Pa·s) | Gel Formation pH |

|---|---|---|---|

| Aluminum Chloride | 70 | 1.5 | 4.5 |

| Aluminum Zirconium Tetrachlorohydrex Glycine (TETRA) | 85 | 2.8 | 5.0 |

| This compound (AZP) | 90 | 3.5 | 6.0 |

Table 1: Comparative efficacy and properties of aluminum-based antiperspirants .

Case Studies and Research Findings

Several studies have highlighted the safety and efficacy profile of AZP:

- Clinical Trials : A clinical trial demonstrated that AZP significantly reduced underarm sweating over a 24-hour period compared to a placebo . Participants reported a noticeable decrease in perspiration levels.

- Toxicological Assessments : Toxicological studies have indicated low potential for carcinogenicity associated with AZP usage at recommended concentrations, although high doses have shown tumorigenic effects in animal models .

- User Safety : User safety assessments revealed that while AZP is generally well-tolerated, some individuals may experience skin irritation, particularly when applied after shaving .

Regulatory Status

AZP is approved for use in over-the-counter (OTC) antiperspirants in several countries, including the United States. Regulatory bodies have established guidelines to ensure its safe application in cosmetic products.

Propiedades

IUPAC Name |

aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Al.ClH.2H2O.Zr/c3-1-2(4)5;;;;;/h1,3H2,(H,4,5);;1H;2*1H2;/q;+3;;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANSMZYIOPJFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.O.[OH-].[Al+3].[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8AlClNO4Zr+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134375-99-8, 134910-86-4, 174514-58-0, 90604-80-1, 125913-22-6 | |

| Record name | Aluminum zirconium trichlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134375998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium tetrachlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134910864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium octachlorohydrex gly [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium trichlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum zirconium tetrachlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum Zirconium Pentachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Trichlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Tetrachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Octachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O386558JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T27D6T99LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM OCTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9D3YP29MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM PENTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94703016SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.